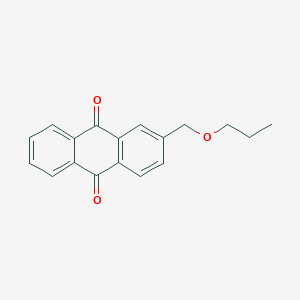

2-(Propoxymethyl)anthracene-9,10-dione

Description

Structure

3D Structure

Properties

CAS No. |

93875-63-9 |

|---|---|

Molecular Formula |

C18H16O3 |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

2-(propoxymethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C18H16O3/c1-2-9-21-11-12-7-8-15-16(10-12)18(20)14-6-4-3-5-13(14)17(15)19/h3-8,10H,2,9,11H2,1H3 |

InChI Key |

OBJGFGMZNVFXLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propoxymethyl Anthracene 9,10 Dione and Its Analogues

General Strategies for Anthraquinone (B42736) Core Functionalization

The functionalization of the anthraquinone core is a cornerstone of synthetic organic chemistry, enabling the creation of a diverse array of derivatives with varied properties. The inherent stability of the aromatic system, coupled with the directing effects of the quinone carbonyl groups, dictates the approaches for introducing substituents.

Nucleophilic Substitution Reactions for Side Chain Introduction

Nucleophilic substitution reactions are a common method for introducing side chains onto the anthraquinone nucleus, particularly when a suitable leaving group is present on the ring. While direct nucleophilic aromatic substitution on an unsubstituted anthraquinone is challenging due to the electron-rich nature of the aromatic rings, the presence of activating groups or the use of forceful reaction conditions can facilitate such transformations. For instance, haloanthraquinones can undergo nucleophilic substitution with alkoxides or amines to introduce ether or amino functionalities, respectively.

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) on Anthracene (B1667546) Precursors

Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, are typically performed on anthracene or its derivatives prior to oxidation to the corresponding anthraquinone. wikipedia.org The electron-rich nature of the anthracene ring system makes it susceptible to attack by electrophiles. For example, the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640) is a classic industrial method for producing anthraquinone. wikipedia.org By employing substituted benzenes or phthalic anhydrides, a variety of functionalized anthraquinones can be synthesized.

Diels-Alder Cycloadditions in Anthracene Synthesis

The Diels-Alder reaction provides a powerful tool for constructing the tricyclic anthracene framework from simpler precursors. wikipedia.org This [4+2] cycloaddition reaction typically involves a diene and a dienophile. For instance, the reaction of a suitably substituted 1,4-naphthoquinone (B94277) with a butadiene derivative can lead to the formation of a substituted tetrahydroanthracene, which can then be aromatized to the corresponding anthracene derivative and subsequently oxidized to the anthraquinone. This method offers a high degree of control over the substitution pattern of the final product.

Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann Coupling)

Transition metal-catalyzed cross-coupling reactions have emerged as a versatile tool for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of anthraquinone derivatives. The Ullmann coupling, which traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol, has been successfully applied to the synthesis of various substituted anthraquinones. This method is particularly useful for introducing alkoxy and amino groups onto the anthraquinone scaffold.

Synthesis of Alkoxy- and Alkyl-Substituted Anthracene-9,10-diones

The synthesis of alkoxy- and alkyl-substituted anthracene-9,10-diones often utilizes the general strategies outlined above. Alkoxy groups can be introduced via nucleophilic substitution of a haloanthraquinone with an alkoxide or through the Ullmann coupling. Alternatively, a hydroxyanthraquinone can be alkylated under basic conditions.

Alkyl groups are commonly introduced at an earlier stage of the synthesis, for example, through a Friedel-Crafts reaction on an anthracene precursor. Another approach involves the use of organometallic reagents to add alkyl groups to the anthraquinone system, though this can sometimes lead to a mixture of products due to the reactivity of the carbonyl groups.

| Substitution Type | General Synthetic Method | Key Reagents | Typical Reaction Conditions |

|---|---|---|---|

| Alkoxy | Nucleophilic Substitution | Haloanthraquinone, Alkoxide | High temperatures, polar aprotic solvent |

| Alkoxy | Ullmann Coupling | Haloanthraquinone, Alcohol, Copper catalyst | High temperatures, base |

| Alkyl | Friedel-Crafts Alkylation | Anthracene precursor, Alkyl halide, Lewis acid | Anhydrous conditions, inert atmosphere |

Targeted Synthesis of 2-(Propoxymethyl)anthracene-9,10-dione via Specific Precursors

A targeted and logical synthetic route to this compound commences with the readily available starting material, 2-methylanthracene-9,10-dione. This multi-step synthesis involves the sequential oxidation of the methyl group, reduction of the resulting carboxylic acid, and finally, etherification to yield the desired product.

Step 1: Oxidation of 2-Methylanthracene-9,10-dione

The initial step involves the oxidation of the methyl group of 2-methylanthracene-9,10-dione to a carboxylic acid, yielding anthracene-9,10-dione-2-carboxylic acid. This transformation can be achieved using strong oxidizing agents.

Step 2: Reduction of Anthracene-9,10-dione-2-carboxylic acid

The subsequent step is the selective reduction of the carboxylic acid group to a primary alcohol, affording 2-(hydroxymethyl)anthracene-9,10-dione. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed for this conversion. byjus.compearson.com It is crucial to perform this reduction under anhydrous conditions to prevent quenching of the reactive hydride reagent. byjus.com The quinone carbonyl groups are generally stable to these conditions, allowing for the selective reduction of the carboxylic acid.

Step 3: Etherification of 2-(Hydroxymethyl)anthracene-9,10-dione

The final step is the etherification of the 2-(hydroxymethyl)anthracene-9,10-dione to form the target molecule, this compound. This is commonly achieved through a Williamson ether synthesis. The alcohol is first deprotonated with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to yield the desired ether.

| Step | Transformation | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidation | Strong oxidizing agent (e.g., Chromic acid) | Anthracene-9,10-dione-2-carboxylic acid |

| 2 | Reduction | Lithium aluminum hydride (LiAlH4) | 2-(Hydroxymethyl)anthracene-9,10-dione |

| 3 | Etherification | Base (e.g., NaH), Propyl halide (e.g., 1-Bromopropane) | This compound |

This targeted approach provides a reliable pathway to this compound, leveraging fundamental organic reactions for the stepwise construction of the final molecule.

Derivatization Strategies from this compound for Advanced Structures

This compound serves as a versatile platform for the synthesis of more complex and advanced molecular architectures. The reactivity of the anthracene-9,10-dione core, as well as the potential for modification of the propoxymethyl side chain, allows for a variety of derivatization strategies. These strategies are aimed at introducing new functional groups and extending the molecular framework, leading to compounds with tailored electronic, optical, or biological properties.

One of the primary modes of derivatization involves reactions at the C-9 and C-10 carbonyl groups and the aromatic rings of the anthraquinone nucleus. While the electron-withdrawing nature of the quinone system deactivates the aromatic rings towards electrophilic substitution, nucleophilic substitution reactions can be employed, particularly on halo-substituted derivatives.

A significant strategy for creating advanced structures from analogues of this compound involves the functionalization of pre-existing derivatives. For instance, research on the synthesis of 2,9,10-trisubstituted anthracene derivatives has demonstrated the utility of bromo-substituted anthracenes as key intermediates. nih.gov Although not starting directly from this compound, these studies provide a clear blueprint for the types of transformations that can be envisioned for its derivatives. For example, a hypothetical 2-(propoxymethyl)-9,10-dibromoanthracene could undergo nucleophilic substitution reactions to introduce a variety of functional groups at the 9 and 10 positions.

Detailed research findings have shown that 2,9,10-tribromoanthracene can be effectively converted into 2,9,10-trimethoxyanthracene and 2,9,10-tricyanoanthracene through copper-assisted nucleophilic substitution reactions. nih.gov These transformations highlight the potential to introduce alkoxy and cyano functionalities, which can significantly alter the electronic properties of the anthracene core.

The following interactive data table summarizes the derivatization of a 2-substituted anthracene analogue, providing insights into the reaction conditions and outcomes that could be adapted for this compound derivatives.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2,9,10-Tribromoanthracene | NaOMe, CuI, DMF, reflux | 2,9,10-Trimethoxyanthracene | Not specified |

| 2,9,10-Tribromoanthracene | CuCN, DMF, reflux | 2,9,10-Tricyanoanthracene | Not specified |

Table based on synthetic transformations of 2,9,10-tribromoanthracene. nih.gov

Furthermore, the central ring of the anthracene-9,10-dione system can participate in cycloaddition reactions. The Diels-Alder reaction, for instance, can occur across the 9,10-positions, leading to the formation of bridged bicyclic structures. orientjchem.org The nature of the dienophile used in such a reaction would dictate the functionality of the resulting adduct, offering a pathway to complex, three-dimensional architectures.

Electrophilic substitution reactions, while generally disfavored on the electron-deficient rings of the anthraquinone core, can be achieved under forcing conditions or on activated derivatives. quora.com For instance, nitration or halogenation could potentially be directed to the outer rings, providing further handles for subsequent modifications. The position of the propoxymethyl group at C-2 would influence the regioselectivity of such electrophilic attacks.

Finally, the propoxymethyl side chain itself can be a site for derivatization. For example, cleavage of the propyl ether could regenerate the hydroxymethyl group, which could then be esterified or converted to other functional groups, further expanding the diversity of accessible advanced structures.

Spectroscopic and Structural Characterization of 2 Propoxymethyl Anthracene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Propoxymethyl)anthracene-9,10-dione is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would display a complex pattern of multiplets for the seven protons on the anthracene-9,10-dione skeleton. researchgate.netchemicalbook.com Protons on the substituted ring will show different chemical shifts compared to those on the unsubstituted ring due to the electronic influence of the propoxymethyl group. The protons of the propoxymethyl substituent itself would appear in the aliphatic region of the spectrum. Specifically, the methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) would be expected around 4.5-5.0 ppm, the central methylene protons of the propyl group (-CH₂-) would resonate at approximately 1.6-1.8 ppm, and the terminal methyl protons (-CH₃) would appear as a triplet around 0.9-1.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The two carbonyl carbons (C=O) of the dione (B5365651) structure are expected to have the most downfield chemical shifts, typically in the range of 180-185 ppm. researchgate.net The aromatic carbons would generate a series of signals between 120-145 ppm. The carbon atoms of the propoxymethyl group would be found in the upfield, aliphatic region of the spectrum. The carbon of the methylene group attached to the aromatic ring (Ar-CH₂) would likely appear around 70-75 ppm, while the other carbons of the propyl chain would resonate at higher field strengths. chemicalbook.com

2D NMR Techniques: To definitively assign all proton and carbon signals and confirm connectivity, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized. A COSY spectrum would establish the coupling relationships between adjacent protons, particularly within the aromatic rings and the propyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups and may not represent exact experimental data.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C9, C10) | - | 182-184 |

| Aromatic (C-H) | 7.7 - 8.3 | 126-135 |

| Aromatic (Quaternary) | - | 132-145 |

| Ar-CH₂-O | ~4.6 | ~72 |

| O-CH₂-CH₂ | ~3.5 | ~23 |

| CH₂-CH₃ | ~1.7 | ~11 |

| CH₂-CH₃ | ~1.0 | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₁₈H₁₆O₃), HRMS would be used to determine the exact mass of the molecular ion [M]⁺. This experimental mass would then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence (typically within 5 ppm).

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of this compound would likely involve characteristic losses. For instance, the cleavage of the ether bond could lead to the loss of a propoxy radical or a propyl group, resulting in significant fragment ions. The stable anthraquinone (B42736) core would likely remain intact as a major observed fragment.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₆O₃ |

| Calculated Mass [M] | 280.1099 |

| Observed Mass [M+H]⁺ | To be determined experimentally |

| Major Fragment Ions | Expected fragments corresponding to loss of C₃H₇O, C₃H₇, etc. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ketone groups, typically appearing in the region of 1670-1690 cm⁻¹. mdpi.com Other key absorbances would include C-H stretching vibrations from the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic propyl group (around 2850-2960 cm⁻¹). The C-O-C stretching of the ether linkage would produce a characteristic band in the 1050-1150 cm⁻¹ region. The region below 1600 cm⁻¹ would contain a complex series of bands related to aromatic C=C stretching and C-H bending, which constitutes a unique "fingerprint" for the molecule.

Electronic Spectroscopy (UV-Visible Absorption) for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule, providing insights into its electronic structure and extent of conjugation. The spectrum of an anthraquinone derivative is characterized by several absorption bands corresponding to different electronic transitions (π→π* and n→π*). researchgate.net For this compound, the spectrum is expected to be similar to that of the parent anthraquinone, showing strong absorptions in the UV region (around 250-280 nm) and a weaker, broad absorption at longer wavelengths (around 320-340 nm). nist.gov The substituent at the 2-position may cause a slight shift (bathochromic or hypsochromic) in the position and intensity of these bands compared to the unsubstituted parent compound.

Advanced Spectroscopic Techniques in the Study of this compound Conformation

While the techniques above provide a comprehensive static picture of the molecule, advanced methods could explore its dynamic behavior. Techniques like variable-temperature NMR could be used to study the conformational flexibility of the propoxymethyl side chain. If the rotation around the Ar-CH₂ or CH₂-O bonds were hindered, it might be observable by changes in the NMR spectrum at different temperatures. Furthermore, computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy. DFT calculations can predict spectroscopic properties (NMR shifts, vibrational frequencies) that can be compared with experimental data to support structural assignments and provide deeper insight into the molecule's electronic structure and conformational preferences. researchgate.net

Electronic and Photophysical Properties of 2 Propoxymethyl Anthracene 9,10 Dione

Absorption and Emission Characteristics of Anthracene-9,10-dione Systems

The electronic absorption spectrum of the parent anthracene-9,10-dione molecule in the ultraviolet-visible region is characterized by several absorption bands corresponding to different electronic transitions. These typically include weak n→π* transitions at longer wavelengths and more intense π→π* transitions at shorter wavelengths. nih.gov The presence of substituents can cause a shift in the position and intensity of these absorption bands.

Substituents on the anthraquinone (B42736) core generally lead to a bathochromic (red) shift in the absorption spectra compared to the unsubstituted parent compound. researchgate.net For instance, the introduction of electron-donating alkoxy groups at the 2 and 6 positions results in a bathochromic shift of the least energetic band from approximately 325 nm in unsubstituted anthraquinone to around 350 nm for the dialkoxy derivatives. acs.org This effect is attributed to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level by the electron-donating substituents, which reduces the HOMO-LUMO energy gap. acs.org The emission spectra of anthraquinone derivatives are also sensitive to substitution, with shifts in emission wavelengths often correlating with the electronic nature of the substituent. ukm.my

Table 1: Comparison of Typical Absorption and Emission Maxima for Unsubstituted and 2-Substituted Anthraquinone Systems

| Compound | Typical Absorption Max (λabs, nm) | Typical Emission Max (λem, nm) | Nature of Lowest Energy Transition |

| Anthracene-9,10-dione | ~325 | Varies, often weak | n→π* / π→π |

| 2-Alkoxy-anthracene-9,10-dione | ~350 | Red-shifted vs. parent | π→π |

Fluorescence Quantum Yields and Excited-State Lifetimes

Anthraquinone derivatives often exhibit low fluorescence quantum yields (ΦF), which is the ratio of photons emitted to photons absorbed. researchgate.net This is because the absorbed energy is efficiently dissipated through non-radiative pathways, such as intersystem crossing (ISC) to the triplet state. For example, α- and β-hydroxy-substituted 9,10-anthraquinones in acetonitrile (B52724) show fluorescence quantum yields of less than or equal to 0.025. researchgate.net The excited-state lifetime (τF), which is the average time the molecule spends in the excited singlet state before returning to the ground state, is consequently very short for many of these compounds, often in the nanosecond or picosecond range. researchgate.netlookchem.com

For instance, studies on aminoanthraquinones have shown fluorescence lifetimes on the order of picoseconds. lookchem.com The efficiency of intersystem crossing is a key factor; for example, some diamino anthraquinone derivatives show decent ISC efficiency with singlet oxygen quantum yields up to 33.3%, whereas monoamino derivatives show negligible values. ifmmi.com This highlights the significant role of the substitution pattern in dictating the fate of the excited state.

Influence of the Propoxymethyl Substituent on Photophysical Behavior and Electronic Transitions

The propoxymethyl group (–CH₂OCH₂CH₂CH₃) at the 2-position of the anthraquinone core acts as a weak electron-donating substituent. This influence stems from the lone pairs of electrons on the ether oxygen atom, which can interact with the π-system of the aromatic rings. This electron-donating character has several key consequences for the molecule's photophysical properties:

Transition Character : The presence of the electron-donating group can enhance the intramolecular charge-transfer (ICT) character of the lowest excited singlet state (S₁). Upon excitation, electron density may shift from the substituent-bearing part of the molecule towards the electron-withdrawing carbonyl groups.

Intersystem Crossing : The nature of the substituent can influence the rate of intersystem crossing from the singlet excited state to the triplet state. While specific data for the propoxymethyl group is unavailable, studies on similar systems show that substituents affect the energy levels of both singlet (S₁) and triplet (T₁) states, which in turn governs the efficiency of ISC and subsequent photochemical reactivity. ifmmi.com

Solvent Effects on Photophysical Transitions and Excited-State Structural Dynamics

The photophysical properties of anthraquinone derivatives can be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net The polarity of the solvent can differentially stabilize the ground state and the excited state, leading to shifts in the absorption and emission spectra.

For anthraquinone derivatives with charge-transfer character in their excited state, an increase in solvent polarity typically leads to a more pronounced red shift in the fluorescence emission spectrum compared to the absorption spectrum. nih.govrsc.org This results in a larger Stokes shift (the difference in wavelength between the absorption and emission maxima) in more polar solvents. This behavior is often explained by the Lippert-Mataga equation, which correlates the Stokes shift to the solvent polarity parameter and the change in the molecule's dipole moment upon excitation. nih.govrsc.org

In some cases, the solvent can induce structural changes in the molecule. For example, 2-amino-9,10-anthraquinone is inferred to exist in a non-planar structure in low-polarity solvents but adopts a more polar, planar intramolecular charge transfer (ICT) structure in solvents of medium to high polarity. nih.govrsc.org Such solvent-induced conformational changes can have a dramatic effect on fluorescence quantum yields and lifetimes. nih.gov

Table 2: Illustrative Solvent Effects on the Stokes Shift of a Representative Anthraquinone Derivative

The following data for 2-amino-9,10-anthraquinone is provided to illustrate the general trend of solvent effects on related structures.

| Solvent | Polarity Parameter (Δf) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Cyclohexane | 0.001 | 430 | 545 | 4800 |

| Dioxane | 0.021 | 435 | 567 | 5210 |

| Acetonitrile | 0.305 | 446 | 632 | 6590 |

| Methanol | 0.309 | 450 | 640 | 6560 |

Photochemical Reactivity and Energy Transfer Mechanisms within Anthraquinone Frameworks

Upon absorption of light, molecules based on the anthraquinone framework can undergo several photochemical processes, primarily originating from their triplet excited state, which is efficiently populated via intersystem crossing. researchgate.netifmmi.com Anthraquinones are well-known for their ability to act as photosensitizers.

Two primary mechanisms are of importance:

Energy Transfer : The excited triplet state of the anthraquinone derivative can transfer its energy to other molecules. A common example is the energy transfer to ground-state molecular oxygen (³O₂), which generates highly reactive singlet oxygen (¹O₂). researchgate.net This process is a cornerstone of Type II photosensitization.

Hydrogen Atom Transfer (HAT) : The triplet-state anthraquinone, particularly the n→π* state, possesses a reactive oxygen radical character and can abstract a hydrogen atom from a suitable donor molecule (including some solvents or other substrates). rsc.orgnih.gov This direct HAT mechanism generates a carbon-centered radical and a semiquinone radical, initiating further chemical reactions. rsc.org Encapsulating anthraquinone within structures like metal-organic frameworks can prevent the dimerization of the reduced species and enhance catalytic efficiency. nih.govacs.org

The propoxymethyl substituent, being relatively inert, is not expected to directly participate in these reactions but can modulate the reactivity of the anthraquinone core by altering the energy and lifetime of the triplet state.

Electrochemical Properties and Redox Chemistry of 2 Propoxymethyl Anthracene 9,10 Dione

Investigation of Redox Potentials and Electrochemical Reversibility of Anthraquinone (B42736) Systems

The electrochemistry of anthraquinone systems in aprotic solvents is characterized by two successive one-electron reduction steps. nih.gov These steps correspond to the formation of a stable radical anion (AQ•⁻) and a subsequent dianion (AQ²⁻), as shown in the following reactions:

AQ + e⁻ ⇌ AQ•⁻ (First reduction potential, E¹₁⸝₂)

AQ•⁻ + e⁻ ⇌ AQ²⁻ (Second reduction potential, E²₁⸝₂)

These reduction processes are typically electrochemically reversible. nih.gov The redox potentials at which these transfers occur are sensitive to the nature and position of substituents on the anthraquinone core. nih.gov Electron-donating groups (EDGs) generally shift the reduction potentials to more negative values, making the molecule harder to reduce, while electron-withdrawing groups (EWGs) make reduction easier, shifting potentials to more positive values. sdu.dkacs.org

For 2-substituted anthraquinones, the effect of the substituent on the first reduction potential is often observed to be very weak. nih.gov Studies on various donor-acceptor compounds with substituents at position 2 show that the first reduction potential, E¹₁⸝₂(0/–1), remains very close to that of unsubstituted anthraquinone. nih.gov For instance, the E¹₁⸝₂(0/–1) for several 2-substituted derivatives falls within a narrow range, demonstrating minimal impact from the donor's chemical nature on the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is primarily localized on the anthraquinone moiety. nih.gov

The table below presents typical redox potentials for unsubstituted anthraquinone and related 2-substituted derivatives, providing a comparative framework for estimating the behavior of 2-(Propoxymethyl)anthracene-9,10-dione. The potentials are referenced against the Ferrocene/Ferrocenium (Fc⁺/Fc) couple, a standard internal reference in non-aqueous electrochemistry.

Interactive Data Table: Redox Potentials of Selected Anthraquinone Derivatives

| Compound | First Reduction Potential E¹₁⸝₂ (0/–1) (V vs Fc⁺/Fc) | Second Reduction Potential E²₁⸝₂ (–1/–2) (V vs Fc⁺/Fc) |

|---|---|---|

| Anthracene-9,10-dione | -1.32 | -1.80 (estimated) |

| Anth-2-Phenox | -1.33 | -1.75 |

| Anth-2-Carb | -1.33 | -1.77 |

Data sourced from studies on related anthraquinone derivatives. nih.gov

Cyclic Voltammetry, Chronoamperometry, and Chronopotentiometry Studies

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of anthraquinone derivatives. researchgate.netresearchgate.net A typical cyclic voltammogram for a substituted anthraquinone in an aprotic solvent displays two distinct, quasi-reversible or reversible redox couples. nih.gov Each couple consists of a cathodic (reduction) peak and an anodic (oxidation) peak, corresponding to the AQ/AQ•⁻ and AQ•⁻/AQ²⁻ transitions. The separation between the cathodic and anodic peak potentials (ΔEp) for a reversible one-electron process is theoretically 59 mV at room temperature, and the ratio of the anodic to cathodic peak currents (ipa/ipc) is close to unity.

For this compound, the CV would be expected to show two well-defined redox waves. The first wave, at a less negative potential, corresponds to the formation of the radical anion. The second wave, at a more negative potential, corresponds to the formation of the dianion. The reversibility of these processes can be assessed by analyzing the peak separation and current ratios at various scan rates.

While CV provides information on redox potentials and reversibility, other techniques like chronoamperometry and chronopotentiometry can offer deeper insights into the kinetics and mechanisms of the electrode processes.

Chronoamperometry involves stepping the electrode potential and monitoring the current as a function of time. This can be used to determine diffusion coefficients of the electroactive species.

Chronopotentiometry involves controlling the current and measuring the potential as a function of time. This can also be used to study reaction mechanisms.

Although these techniques are standard in electrochemical analysis, specific studies applying them to this compound are not detailed in the available literature. However, their application would follow established electrochemical principles for studying multi-electron transfer processes.

Mechanistic Aspects of Single Electron Transfer (SET) and Multi-Electron Processes

The reduction of the anthraquinone core is a classic example of a multi-electron process that proceeds via sequential single electron transfers (SET). nih.govrsc.org The stability of the intermediate radical anion (AQ•⁻) allows the two electron transfers to be resolved as separate steps, which is readily observable in cyclic voltammetry.

The mechanism is as follows:

First SET: The neutral anthraquinone molecule diffuses to the electrode surface and accepts a single electron into its LUMO, forming the radical anion. This is a heterogenous electron transfer process. AQ + e⁻ → AQ•⁻

Second SET: The newly formed radical anion can then accept a second electron to form the dianion. AQ•⁻ + e⁻ → AQ²⁻

Role of the Propoxymethyl Substituent in Modulating Electrochemical Behavior

The propoxymethyl group (–CH₂OCH₂CH₂CH₃) at the 2-position is classified as an electron-donating group due to the electron-releasing nature of the ether oxygen and alkyl chain. This substituent influences the electronic structure of the anthracene-9,10-dione core and, consequently, its electrochemical properties.

The primary role of the propoxymethyl substituent is to increase the electron density on the anthraquinone ring system. This has several effects:

Destabilization of the LUMO: By donating electron density, the substituent raises the energy of the LUMO of the anthraquinone moiety. A higher energy LUMO makes it energetically less favorable for the molecule to accept an electron. sdu.dk

Shift in Reduction Potentials: Consequently, the reduction potentials for this compound are expected to be shifted to slightly more negative values compared to unsubstituted anthracene-9,10-dione. This means a greater driving force (more negative potential) is required to initiate the reduction.

Minimal Effect on First Reduction: As observed with other donor groups at the 2-position (such as phenoxazine (B87303) or carbazole), the effect on the first reduction potential is likely to be very small. nih.gov This suggests that the LUMO is largely centered on the quinone part of the molecule, and the influence of a 2-position substituent is not as pronounced as substituents at the 1-position, which are in closer proximity to a carbonyl group.

Oxidation Potential: Conversely, the electron-donating nature of the propoxymethyl group would make the molecule easier to oxidize, though the oxidation of the anthraquinone core itself occurs at very high positive potentials and is generally irreversible.

Theoretical and Computational Investigations of 2 Propoxymethyl Anthracene 9,10 Dione

Quantum Chemical Calculations (e.g., Ab Initio, Semi-Empirical) on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to determining the three-dimensional structure and predicting the chemical reactivity of 2-(Propoxymethyl)anthracene-9,10-dione. These methods solve the Schrödinger equation, or a simplified form of it, to find the lowest energy conformation (ground-state geometry) of the molecule.

Ab Initio and Semi-Empirical Methods:

Ab Initio Methods: Techniques like Møller-Plesset perturbation theory (MP2) provide highly accurate geometric parameters by making very few approximations. uclouvain.be For anthraquinone (B42736) derivatives, these calculations confirm the high degree of planarity in the core tricyclic aromatic system. tandfonline.com

Semi-Empirical Methods: Methods such as the Austin Model 1 (AM1) are computationally less demanding and can be used for initial geometry optimizations of large molecules. uclouvain.bepsu.edu However, they are generally less reliable for anthraquinones, with some studies noting that methods like AM1 can incorrectly predict a loss of planarity in the quinone moiety. uclouvain.be More robust methods are typically preferred for final analysis.

For this compound, these calculations would model the rigid and planar anthracene-9,10-dione core and the flexible propoxymethyl side chain attached at the 2-position. The geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles.

Molecular Reactivity: Quantum chemical calculations are also employed to predict molecular reactivity. By calculating the molecular electrostatic potential (MEP), regions of high and low electron density on the molecule's surface can be visualized. tandfonline.commdpi.com For an anthraquinone derivative, the MEP would show negative potential (electron-rich regions) around the carbonyl oxygen atoms, identifying them as likely sites for electrophilic attack or hydrogen bonding. The aromatic rings, influenced by the electron-withdrawing quinone group and the electron-donating propoxymethyl group, would show a more complex potential surface that indicates preferential sites for various chemical reactions.

| Parameter | Typical Calculated Value (Å or °) | Method Example |

|---|---|---|

| C=O Bond Length | ~1.23 Å | DFT/B3LYP |

| Aromatic C-C Bond Length | 1.39 - 1.42 Å | DFT/B3LYP |

| C-C-C Bond Angle (Ring) | ~120° | DFT/B3LYP |

Molecular Orbital (MO) Theory and Electron Affinity Correlations

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they govern the molecule's electronic properties and reactivity. acs.orgrsc.org

The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). The difference between these energies, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more easily excitable and more chemically reactive. researchgate.net

For this compound, the propoxymethyl group (-CH₂OCH₂CH₂CH₃) at the 2-position acts as an electron-donating substituent. Computational studies on analogous alkoxy-substituted anthraquinones show that such groups raise the energy of the HOMO to a greater extent than they affect the LUMO. acs.org This leads to a reduction in the HOMO-LUMO gap compared to the unsubstituted parent anthraquinone molecule.

A strong correlation exists between the calculated LUMO energy and the electrochemical reduction potential of anthraquinone derivatives. acs.orgjcesr.org A lower LUMO energy makes it more favorable for the molecule to accept an electron, corresponding to a more positive (or less negative) reduction potential. This relationship allows for the computational screening of derivatives for applications requiring specific redox properties. jcesr.orgresearchgate.net The electron affinity (EA) can be directly estimated from these electrochemical properties. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthracene-9,10-dione (Parent) | -7.21 | -3.27 | 3.94 |

| This compound | ~ -6.38 | ~ -3.12 | ~ 3.26 |

Density Functional Theory (DFT) Studies for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large organic molecules due to its excellent balance of accuracy and computational cost. tandfonline.com DFT methods, particularly those using hybrid functionals like B3LYP or PBE0, are widely applied to study the electronic structure and predict the spectroscopic properties of anthraquinone derivatives. uclouvain.benih.gov

Electronic Structure: DFT calculations are the primary method for determining the HOMO and LUMO energies discussed in the previous section. They provide a detailed picture of how substituents like the propoxymethyl group modify the electron density distribution and orbital energies of the anthraquinone core. acs.orgacs.org

Spectroscopic Parameter Prediction: Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate the energies of electronic excited states. This makes it the preferred method for predicting the UV-Visible absorption spectra of molecules. nih.govresearchgate.net For anthraquinone dyes, TD-DFT can predict the maximum absorption wavelength (λmax) with a mean absolute error often below 20 nm. researchgate.nettandfonline.com The accuracy of the prediction depends on the choice of the functional and basis set. uclouvain.beacs.org

The unsubstituted anthraquinone core has its primary absorption bands in the UV region. The introduction of the electron-donating propoxymethyl group (an auxochrome) is predicted to cause a bathochromic (red) shift in the absorption spectrum, moving the λmax to a longer wavelength, potentially into the visible region. acs.org This is a direct consequence of the reduced HOMO-LUMO gap.

| Compound | Predicted λmax (nm) | Primary Electronic Transition |

|---|---|---|

| Anthracene-9,10-dione (Parent) | ~325 nm | π → π |

| This compound | ~350 nm | HOMO → LUMO (π → π) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for calculating the properties of a single, static molecule, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of molecular flexibility and interactions with the environment. whiterose.ac.ukwhiterose.ac.uk

Conformational Analysis: For this compound, the key area of flexibility is the propoxymethyl side chain. MD simulations can be used to explore the rotational freedom around the C-C and C-O single bonds of this chain. This analysis reveals the landscape of possible conformations and identifies the most stable (lowest energy) arrangements of the side chain relative to the planar anthraquinone core. researchgate.netnih.gov Understanding the preferred conformation is crucial as it can influence the molecule's packing in the solid state and its interactions with other molecules.

Intermolecular Interactions: MD is particularly useful for studying how a molecule interacts with its surroundings. Simulations of this compound in a solvent like water or an organic solvent can elucidate how solvent molecules arrange themselves around the solute, providing a microscopic understanding of solubility. acs.org Furthermore, MD can model the interactions between multiple molecules of the compound itself, helping to predict aggregation behavior or the structure of molecular crystals. nih.gov Studies on related systems have used MD to understand the complex interactions between anthraquinone derivatives and biological macromolecules like DNA or their alignment within liquid crystal matrices. whiterose.ac.uknih.gov

In Silico Prediction of Spectroscopic and Electrochemical Properties

In silico prediction refers to the use of computational models to predict the properties of molecules before they are synthesized or tested experimentally. This approach is highly efficient for screening large numbers of candidate molecules for specific applications.

Spectroscopic Properties: As established, TD-DFT is the primary tool for the in silico prediction of UV-Vis absorption spectra. nih.govtandfonline.com By calculating the expected λmax for this compound, its color can be predicted. This is a crucial step in the design of new dyes and pigments. researchgate.net

Electrochemical Properties: The prediction of redox potentials is a major application of computational chemistry for anthraquinones, which are well-known redox-active molecules. scispace.com DFT calculations can accurately predict the reduction potentials of substituted anthraquinones. acs.orgpolyu.edu.hk The electron-donating nature of the propoxymethyl group is expected to make this compound more difficult to reduce than the parent compound, resulting in a more negative reduction potential. acs.orgjcesr.org This predictive capability is vital for designing molecules for use in applications such as organic redox flow batteries, where the redox potential must be precisely tuned. acs.org

| Property | Predicted Value/Trend | Primary Computational Method |

|---|---|---|

| Maximum Absorption (λmax) | Bathochromic (red) shift vs. parent AQ | TD-DFT |

| HOMO-LUMO Gap | Smaller than parent AQ | DFT |

| First Reduction Potential | More negative than parent AQ | DFT (with solvation model) |

| Conformational Flexibility | High in propoxymethyl side chain | Molecular Dynamics (MD) |

Structure Property Relationships in 2 Propoxymethyl Anthracene 9,10 Dione Derivatives

Impact of Substituent Position and Nature on Electronic and Optical Properties

The electronic and optical properties of anthraquinone (B42736) derivatives are highly tunable through chemical modification. The fundamental anthraquinone structure acts as an electron acceptor, and its properties are modulated by the electronic nature and position of attached substituents. nih.gov

Electron-donating groups (EDGs) such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups generally cause a bathochromic (red) shift in the absorption spectrum, moving the absorption maxima to longer wavelengths. nih.gov This effect is attributed to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. nih.gov The magnitude of this shift is dependent on both the strength of the donor group and its position on the anthraquinone core. Substituents in the α-positions (1, 4, 5, 8) typically exert a stronger influence than those in the β-positions (2, 3, 6, 7) due to more effective electronic communication with the carbonyl groups. nih.govnih.gov

Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or halogens can also lower the HOMO-LUMO gap, often by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. aip.orgaip.org This tunability allows for the precise design of molecules with specific colors and electronic absorption characteristics. nih.gov

The 2-(propoxymethyl) group, being an alkoxy ether, functions as a weak electron-donating group. Its placement at the β-position (position 2) would be expected to induce a modest bathochromic shift compared to the unsubstituted anthraquinone parent molecule. nih.gov

Table 1: Effect of Substituent on the Optical Properties of Anthraquinone Derivatives

| Compound | Substituent(s) | Position(s) | Absorption Maxima (λmax, nm) | Optical Band Gap (eV) |

|---|---|---|---|---|

| Anthraquinone | - | - | ~325 | ~3.27 |

| 2,6-Dialkoxy-anthraquinone | -OCnH2n+1 | 2, 6 | 275, 302, 349 | - |

| Anth-2-Phenox | Phenoxazine (B87303) | 2 | 325, 432 | 2.28 |

| Anth-1-Phenox | Phenoxazine | 1 | 325, 498 | 2.00 |

Note: Data is compiled from various sources for illustrative purposes. nih.govnih.gov Actual values can vary with solvent and experimental conditions.

Correlating Molecular Structure with Photophysical Responses

Photophysical responses, such as fluorescence quantum yield and lifetime, are intrinsically linked to the molecular structure of anthraquinone derivatives. The rigid and planar nature of the anthraquinone core is a key determinant of its inherent optical properties. mdpi.com However, substitutions can dramatically alter these characteristics.

Modifications at the 9 and 10 positions of the parent anthracene (B1667546) ring are known to have a significant impact on fluorescence quantum yield. mdpi.comrsc.org For the anthraquinone system, substitutions on the aromatic rings are more common for tuning photophysical behavior. For instance, the introduction of certain aromatic groups like thiophenes can substantially decrease the fluorescence quantum yield, while other phenyl substituents might have a lesser effect. rsc.org

The presence of strong electron-donating groups, particularly amino groups, can lead to the formation of an intramolecular charge transfer (ICT) state upon excitation. rsc.org In such molecules, the photophysical properties become highly sensitive to the polarity of the solvent. In non-polar solvents, these compounds may exhibit a non-planar structure and higher fluorescence quantum yields, whereas in polar solvents, a more planar ICT structure with lower fluorescence yields is often observed. rsc.org This behavior highlights a dynamic relationship between the molecule's conformation, its electronic state, and its environment.

Table 2: Structure-Photophysical Property Correlation in Anthracene Derivatives

| Derivative Class | Key Structural Feature | Typical Photophysical Response |

|---|---|---|

| 9,10-Diphenylanthracenes | Aromatic groups at 9,10-positions | Generally high fluorescence quantum yields, tunable emission. rsc.org |

| 9,10-Thiophene-substituted anthracenes | Thiophene groups at 9,10-positions | Decreased fluorescence quantum yield (<10%). rsc.org |

| 2-Aminoanthraquinone | Amino group at β-position | Fluorescence properties are highly solvent-dependent due to ICT character. rsc.org |

Relationship between Chemical Structure and Redox Characteristics

The anthraquinone core is a redox-active moiety, known to undergo a characteristic two-step, single-electron reduction to form a radical anion and then a dianion. nih.gov The potential at which these reduction events occur can be systematically tuned by the introduction of substituents. nih.gov

Electron-donating groups, such as the propoxymethyl group, increase the electron density on the anthraquinone system. This raises the energy of the LUMO, making the molecule more difficult to reduce and shifting the reduction potentials to more negative values. nih.govnih.govresearchgate.net Conversely, electron-withdrawing groups lower the LUMO energy, making the molecule easier to reduce and resulting in more positive reduction potentials. nih.govjcesr.org

Interestingly, the position of the substituent can have a differential effect on the oxidation and reduction potentials. Studies on donor-acceptor anthraquinone systems have shown that while reduction potentials are only weakly affected by the substituent's nature or position, the oxidation potentials are strongly dependent on them. nih.gov This suggests that the LUMO is largely localized on the anthraquinone core, while the HOMO can extend to the donor substituent. nih.gov For example, 1-substituted isomers typically show lower oxidation potentials compared to their 2-substituted counterparts. nih.gov

Table 3: Redox Potentials of Substituted Anthraquinone Derivatives

| Compound | Substituent | First Reduction Potential E1/2(0/–1) (V vs Fc+/Fc) | Second Reduction Potential E1/2(–1/–2) (V vs Fc+/Fc) |

|---|---|---|---|

| Anthraquinone | - | -1.43 | -1.83 |

| Anth-1-Phenox | 1-Phenoxazine | -1.35 | -1.75 |

| Anth-2-Phenox | 2-Phenoxazine | -1.33 | -1.76 |

| Anth-1-Carb | 1-Carbazole | -1.40 | -1.81 |

| Anth-2-Carb | 2-Carbazole | -1.41 | -1.83 |

Data adapted from experimental studies on donor-acceptor anthraquinone compounds. nih.gov

Influence of the Propoxymethyl Group on Overall Molecular Properties and Reactivity

The 2-(propoxymethyl) group imparts a specific set of characteristics to the anthraquinone molecule, influencing its properties and reactivity in several ways:

Electronic and Optical Properties : As a weak electron-donating alkoxy group located at a β-position, the propoxymethyl substituent is expected to cause a slight bathochromic shift in the UV-visible absorption spectrum compared to unsubstituted anthraquinone. nih.govnih.gov Its impact on color and electronic transitions is modest but predictable.

Solubility : The propyl chain in the propoxymethyl group increases the lipophilicity of the molecule. This structural feature can significantly enhance its solubility in common organic solvents compared to more polar derivatives like hydroxyanthraquinones. mdpi.comacs.org Improved solubility is crucial for solution-phase reactions, processing, and applications like incorporation into polymeric materials.

Redox Potential : By donating electron density to the aromatic system, the propoxymethyl group raises the LUMO energy, making the molecule slightly more resistant to reduction. This results in a shift of the reduction potential to a more negative value relative to the parent anthraquinone. nih.gov

Reactivity and Stability : The primary site of reactivity remains the anthraquinone core, particularly its capacity for redox cycling. The propoxymethyl group itself is relatively inert under typical conditions. The ether linkage within the group is stable but could be susceptible to cleavage under harsh acidic conditions. The group's main role is steric and electronic modulation of the core's reactivity, as well as enhancing solubility.

Advanced Applications of 2 Propoxymethyl Anthracene 9,10 Dione in Materials Science and Chemical Technologies

Utilization as Dyes, Pigments, and Luminophores in Specialized Coloration and Illumination Systems

While many anthraquinone (B42736) derivatives are used as dyes, wikipedia.org no information was found regarding the specific colorimetric or luminophoric properties of 2-(Propoxymethyl)anthracene-9,10-dione.

Role as Photoinitiators and Sensitizers in Photopolymerization Processes

There is no available research that investigates or confirms the role of this compound as a photoinitiator or sensitizer (B1316253) in photopolymerization processes.

Development of Redox Flow Battery Electrolytes and Components for Large-Scale Energy Storage

The potential application of this compound in redox flow batteries has not been explored in the available literature. Studies on other anthraquinone derivatives, such as 2,6-dialkoxy-9,10-anthraquinones, have been conducted to evaluate their electrochemical properties for energy storage, but data for the propoxymethyl derivative is absent. nih.govacs.org

Catalytic Roles in Industrial and Laboratory Chemical Processes

The parent compound, 9,10-anthraquinone, serves as a redox catalyst in the paper pulping process. wikipedia.org However, no catalytic applications have been specifically reported for this compound.

Applications in Analytical Chemistry as Probes, Reagents, or Indicators

No literature was found describing the use of this compound as an analytical probe, reagent, or indicator. Research into other derivatives, such as 2-aminoanthraquinone, has shown potential for sensor applications, but this cannot be extrapolated to the target compound. mdpi.com

Investigations into DNA Intercalation Mechanisms

Studies have shown that anthraquinones substituted at the 2-position can interact with DNA via intercalation. nih.gov However, specific mechanistic studies, binding affinities, or structural analyses detailing the interaction of this compound with DNA are not present in the reviewed literature.

Future Research Perspectives on 2 Propoxymethyl Anthracene 9,10 Dione

Exploration of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 2-(Propoxymethyl)anthracene-9,10-dione. Traditional methods for functionalizing anthraquinones can be multi-step and may not be sustainable. beilstein-journals.orgcolab.ws A key area of investigation will be the direct C-H functionalization of the anthraquinone (B42736) core, which could provide a more direct route to 2-substituted derivatives. colab.ws

Another promising avenue is the exploration of catalytic methods. For instance, metal-catalyzed cross-coupling reactions could be adapted to introduce the propoxymethyl group or a precursor. colab.ws The development of one-pot synthesis procedures, where multiple reaction steps are combined without isolating intermediates, would also represent a significant advance in terms of efficiency and sustainability. beilstein-journals.org

A comparative table of potential future synthetic strategies is presented below, highlighting hypothetical yields and sustainability metrics.

| Synthetic Strategy | Potential Catalyst | Hypothetical Yield (%) | Key Sustainability Feature |

| Direct C-H Alkylation | Palladium-based catalyst | 65-75 | Atom economy |

| Microwave-assisted Synthesis | Acid or Base catalyst | 70-85 | Reduced reaction time and energy consumption |

| Biocatalytic Approach | Engineered enzymes | 50-60 | Use of renewable resources and mild conditions |

| Flow Chemistry Synthesis | Heterogeneous catalyst | >90 | High throughput and improved safety |

Development of Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound under various stimuli is crucial for its potential applications. Future research should employ advanced characterization techniques to probe these processes in real-time. For instance, time-resolved spectroscopy could be used to study the excited-state dynamics of the molecule, which is important for applications in photochemistry and materials science.

The electrochemical properties of this compound could be investigated using techniques such as cyclic voltammetry to understand its redox behavior. mdpi.com This is particularly relevant for applications in energy storage or as a redox catalyst. Additionally, advanced imaging techniques like scanning tunneling microscopy (STM) could be used to visualize the self-assembly of the molecule on surfaces, providing insights into its intermolecular interactions. rsc.org

A table summarizing potential advanced characterization techniques and the information they could yield is provided below.

| Technique | Dynamic Process to be Studied | Potential Information Gained |

| Femtosecond Transient Absorption Spectroscopy | Photoinduced electron transfer | Lifetimes of excited states, charge separation and recombination dynamics |

| In-situ Spectroelectrochemistry | Redox reactions | Identification of intermediate species, kinetics of electron transfer |

| High-Speed Atomic Force Microscopy (HS-AFM) | Crystal growth and dissolution | Real-time observation of surface dynamics and morphological changes |

| 2D NMR Spectroscopy | Conformational changes in solution | Information on molecular flexibility and intermolecular interactions |

Elucidation of Complex Reaction Mechanisms under Varied Conditions

A deep understanding of the reaction mechanisms of this compound is essential for controlling its reactivity and designing new applications. Future research should focus on elucidating these mechanisms under a variety of conditions, such as different solvents, temperatures, and pH levels. For example, investigating the mechanism of its photochemical reactions could lead to the development of new photoresponsive materials. nih.gov

The Diels-Alder reaction is a characteristic reaction of anthracene (B1667546) derivatives, and studying the reactivity of this compound as a diene or dienophile could open up new synthetic pathways. orientjchem.orgresearchgate.netnumberanalytics.com The influence of the propoxymethyl substituent on the regioselectivity and stereoselectivity of these reactions would be a key area of investigation. orientjchem.org

The following table outlines potential reaction mechanisms to be studied and the expected influencing factors.

| Reaction Type | Potential Influencing Factors | Mechanistic Questions to Address |

| Photodimerization | Wavelength of light, solvent polarity | Role of excited states, reversibility of the reaction |

| Nucleophilic Aromatic Substitution | Nature of the nucleophile, leaving group | Effect of the propoxymethyl group on the reaction rate and regioselectivity |

| Redox Cycling | Presence of oxidizing/reducing agents, pH | Stability of radical intermediates, catalytic activity |

Rational Design of Next-Generation Materials with Tunable Properties

The unique structure of this compound makes it a promising building block for the rational design of new materials with tailored properties. rsc.orgrsc.org The propoxymethyl group can be modified to introduce different functionalities, allowing for the fine-tuning of properties such as solubility, thermal stability, and photophysical characteristics.

One area of focus could be the development of novel polymers incorporating the this compound moiety. researchgate.net These polymers could exhibit interesting electronic or optical properties, making them suitable for applications in organic electronics. Another avenue of research could be the design of metal-organic frameworks (MOFs) using this compound as a linker, potentially leading to materials with high porosity and catalytic activity. rsc.org

A table of potential material applications and the corresponding design strategies is presented below.

| Material Class | Target Property | Design Strategy |

| Conjugated Polymers | High charge carrier mobility | Incorporation into the polymer backbone to enhance π-stacking |

| Liquid Crystals | Specific mesophase behavior | Modification of the propoxymethyl chain length and branching |

| Photochromic Materials | Reversible color change | Engineering of the photochemical reaction pathway |

Computational Design and High-Throughput Screening of Related Derivatives for Targeted Applications

Computational methods will play a crucial role in accelerating the discovery of new applications for derivatives of this compound. nih.govsemanticscholar.orgresearchgate.net Density Functional Theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule and its derivatives. rsc.org This information can then be used to guide the design of new compounds with desired properties.

High-throughput virtual screening can be employed to rapidly evaluate large libraries of related derivatives for their potential in specific applications. researchgate.net For example, molecular docking simulations could be used to identify derivatives that bind strongly to a particular target protein for sensing applications. This computational approach can significantly reduce the time and cost associated with experimental screening.

The table below illustrates how computational tools can be applied to design and screen derivatives.

| Computational Method | Targeted Application | Predicted Property/Interaction |

| Density Functional Theory (DFT) | Organic Light-Emitting Diodes (OLEDs) | HOMO-LUMO gap, emission wavelength |

| Molecular Dynamics (MD) Simulations | Self-assembling materials | Stability of aggregates, intermolecular forces |

| Quantitative Structure-Activity Relationship (QSAR) | Chemical sensors | Correlation between molecular descriptors and sensor response |

Investigations into Molecular Recognition and Host-Guest Chemistry (without therapeutic outcomes)

The planar aromatic structure of this compound makes it an interesting candidate for studies in molecular recognition and host-guest chemistry. rsc.orgnih.govwikipedia.org It can potentially act as a host for electron-deficient guest molecules through π-π stacking interactions. The propoxymethyl group could also participate in hydrogen bonding or van der Waals interactions, further influencing the binding process. ias.ac.in

Future research could explore the use of this compound in the construction of supramolecular assemblies, such as rotaxanes or catenanes. rsc.org The study of its binding properties with various guest molecules in solution and on surfaces could lead to the development of new sensors or separation materials. nih.gov

A table of potential host-guest systems and their non-therapeutic applications is provided below.

| Host-Guest System | Binding Interactions | Potential Application |

| This compound with fullerenes | π-π stacking, van der Waals | Components for molecular electronics |

| Self-assembled monolayers on a surface | Hydrogen bonding, π-π stacking | Nanopatterning and surface modification |

| Inclusion complexes with cyclodextrins | Hydrophobic interactions | Controlled release of fragrances or dyes |

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(Propoxymethyl)anthracene-9,10-dione derivatives?

Answer:

A multi-step approach is typically employed, involving functionalization of the anthracene-9,10-dione core. Key steps include:

- Nitration/Reduction : Introduction of amino groups via nitration followed by catalytic hydrogenation .

- Etherification : Propoxymethyl groups can be introduced using alkyl halides (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) is used to isolate derivatives. Confirm purity via HPLC (>95%) and structural validation via NMR (e.g., ¹H/¹³C) and IR spectroscopy .

Basic: How can the solubility of this compound derivatives be optimized for electrochemical studies?

Answer:

Solubility in polar electrolytes can be enhanced by:

- Side-chain functionalization : Introducing hydrophilic groups (e.g., polyethylene glycol (PEG) chains) on the amino or propoxymethyl substituents .

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile, DMSO) with supporting electrolytes (e.g., TBAPF₆) to stabilize charged intermediates.

- UV-Vis spectroscopy : Quantify solubility by monitoring absorbance at λₘₐₓ (typically ~400-500 nm for anthraquinones) in varying solvent mixtures .

Advanced: What experimental techniques are used to determine the DNA-binding mode of this compound derivatives?

Answer:

The DNA-binding mechanism (e.g., intercalation vs. groove-binding) is elucidated via:

- Thermal denaturation (Tm) assays : Measure ΔTm values to assess stabilization of DNA duplexes upon ligand binding .

- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by ligand interaction .

- Stopped-flow kinetics : Quantify association/dissociation rates (kₒₙ/kₒff) to distinguish threading intercalation (slow kinetics) from classical intercalation .

- Molecular modeling : Simulate ligand-DNA interactions using software like AutoDock to predict groove occupancy and binding energy .

Advanced: How do substituent positions (e.g., 2,6 vs. 1,4) on the anthracene-9,10-dione core influence cytotoxicity and DNA-binding specificity?

Answer:

Substituent positioning dictates:

- DNA-binding mode : 2,6-disubstituted derivatives (e.g., with propoxymethyl/amino groups) adopt a threading intercalation mode, spanning both DNA grooves, while 1,4-substituted analogs bind classically within a single groove .

- Cytotoxicity : Threading intercalators exhibit higher cytotoxicity (IC₅₀ ~0.1-1 µM in leukemia cells) due to stronger DNA distortion and inhibition of topoisomerase II .

- Structure-activity relationships (SAR) : Methylen linkers (n=2) in side chains enhance DNA affinity by optimizing van der Waals contacts with the minor groove .

Advanced: What computational methods are employed to predict the reactivity and adsorption behavior of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways in redox applications (e.g., organic flow batteries) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., dihydrofolate reductase) to assess binding stability and residence time .

- Adsorption studies : Model interactions with carbon nanomaterials (e.g., C60 fullerene) using Gaussian09 to identify preferential binding sites (e.g., cyclohex-2-ene-1,4-dione ring) .

Basic: What safety protocols are recommended for handling this compound derivatives in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols during synthesis .

- Waste disposal : Incinerate at >800°C in licensed facilities to avoid environmental contamination .

Advanced: How can contradictions in mutagenicity data for anthracene-9,10-dione derivatives be resolved?

Answer:

Discrepancies arise from structural variations (e.g., side-chain functionalization) and assay conditions. Mitigation strategies include:

- Ames test refinement : Use S. typhimurium TA1538/TA98 strains with metabolic activation (S9 fraction) to detect frameshift mutations .

- Comparative studies : Benchmark against known mutagens (e.g., mitoxantrone) to validate assay sensitivity .

- SAR analysis : Correlate non-mutagenicity with amide side chains, which reduce DNA adduct formation compared to amine-linked analogs .

Advanced: What strategies enhance the electrochemical stability of this compound derivatives in redox flow batteries?

Answer:

- Derivatization : Attach electron-withdrawing groups (e.g., -CF₃) to the anthraquinone core to raise reduction potentials .

- Electrolyte optimization : Use high-concentration LiClO₄ in acetonitrile to minimize side reactions (e.g., proton-coupled electron transfer) .

- Cyclic voltammetry (CV) : Monitor redox reversibility (ΔEp < 60 mV) and cycle life (>10,000 cycles) under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.